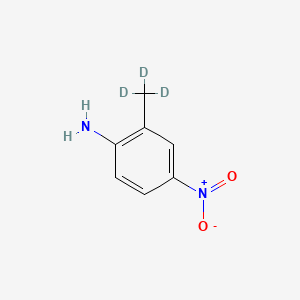

2-Methyl-4-nitroaniline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

4-nitro-2-(trideuteriomethyl)aniline |

InChI |

InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |

InChI Key |

XTTIQGSLJBWVIV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC(=C1)[N+](=O)[O-])N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-nitroaniline-d3

This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-nitroaniline-d3 and its non-deuterated analog, 2-Methyl-4-nitroaniline. It is intended for researchers, scientists, and professionals in the field of drug development who may utilize these compounds in their work. This document details their structural and physical characteristics, provides insight into their synthesis, and outlines their applications.

Core Chemical and Physical Properties

This compound is the deuterated form of 2-Methyl-4-nitroaniline, a compound that appears as yellow needles or a mustard-yellow powder[1]. The primary application of the deuterated version is as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of the non-deuterated form.

The following tables summarize the key quantitative data for both this compound and its non-deuterated counterpart, providing a clear comparison of their properties.

Table 1: General Chemical Properties

| Property | This compound | 2-Methyl-4-nitroaniline |

| CAS Number | 1246815-44-0[2] | 99-52-5[1][3] |

| Molecular Formula | C₇H₅D₃N₂O₂[2] | C₇H₈N₂O₂[1] |

| Molecular Weight | 155.17 g/mol [2] | 152.15 g/mol [1][3] |

| Synonyms | 2-Methyl-4-nitro-benzenamine-d3, 4-Nitro-o-toluidine-d3[2] | 2-Amino-5-nitrotoluene, 4-Nitro-o-toluidine[1] |

Table 2: Physical and Spectroscopic Data

| Property | Value (for 2-Methyl-4-nitroaniline) |

| Appearance | Yellow needles or mustard yellow powder[1]. |

| Melting Point | 130-132 °C, 268 to 271 °F[1]. |

| Boiling Point | Not available. |

| Solubility | Less than 1 mg/mL at 72 °F[1]. |

| Density | 1.1586 g/cm³ at 284 °F (denser than water)[1]. |

| Flash Point | 157.3 °C (closed cup). |

Experimental Protocols: Synthesis of 2-Methyl-4-nitroaniline

The synthesis of 2-Methyl-4-nitroaniline is a well-documented process, with several established routes. The traditional and most common approach involves a three-step process starting from o-toluidine[3].

Traditional Synthesis Method:

-

Acylation (Protection of the Amino Group): The synthesis begins with the protection of the amino group of o-toluidine. This is typically achieved through acylation, for example, by reacting o-toluidine with acetic anhydride to form N-acetyl-o-toluidine. This step is crucial to direct the subsequent nitration to the desired position on the aromatic ring and to prevent unwanted side reactions.

-

Nitration: The N-acetyl-o-toluidine is then nitrated. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The acetyl group directs the nitration to the para position relative to the amino group.

-

Hydrolysis (Deprotection): The final step is the hydrolysis of the acetyl group to regenerate the free amino group. This is usually achieved by heating the nitrated intermediate in an acidic or basic solution. The resulting product is 2-Methyl-4-nitroaniline.

A notable challenge with this method is the potential formation of the 2-methyl-6-nitroaniline isomer, which necessitates purification steps to isolate the desired product[3].

Alternative Synthetic Pathway: N-Benzenesulfonyl-o-toluidine Route

An alternative synthesis route involves the use of a benzenesulfonyl protecting group[3][4].

-

Sulfonylation: o-toluidine is reacted with benzenesulfonyl chloride to form N-Benzenesulfonyl-o-toluidine.

-

Nitration: The resulting compound is dissolved in a solvent like chlorobenzene and then nitrated with nitric acid to yield 5-nitro-N-benzenesulfonyl-o-toluidine[3][4].

-

Hydrolysis: The final step is the removal of the benzenesulfonyl group by hydrolysis in sulfuric acid, which yields 2-Methyl-4-nitroaniline[3][4]. This method has a reported yield of 80%[3].

The following diagram illustrates the general workflow for the synthesis of 2-Methyl-4-nitroaniline.

Caption: General workflow for the synthesis of 2-Methyl-4-nitroaniline.

Applications in Research and Development

2-Methyl-4-nitroaniline and its derivatives have found applications in various scientific and industrial fields:

-

Nonlinear Optics (NLO): The molecule is classified as a "push-pull" chromophore, with the amino group acting as an electron donor and the nitro group as an electron acceptor. This structure facilitates intramolecular charge transfer, leading to a large nonlinear optical response, making it valuable for materials used in photonics and optical signal processing[3].

-

Advanced Materials: It has been used in the preparation of in-plane aligned nanofibers through electrospinning and for depositing polycrystalline thin films on various substrates.

-

Chemical Synthesis: It serves as a starting reagent in the synthesis of other organic compounds, such as 3-chloro-5-methylphenyl isocyanate.

-

Dye Industry: It is an important intermediate in the synthesis of azo dyes[3].

Safety and Handling

2-Methyl-4-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[5][6]. It is also toxic to aquatic life with long-lasting effects[5][6]. Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 2-Methyl-4-nitroaniline | 99-52-5 | Benchchem [benchchem.com]

- 4. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]

- 5. cpachem.com [cpachem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to Deuterated 2-Methyl-4-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 2-Methyl-4-nitroaniline. While specific quantitative data for the deuterated isotopologues are not extensively available in public literature, this document compiles the known properties of its non-deuterated counterpart, 2-Methyl-4-nitroaniline, and discusses the anticipated effects of deuterium substitution. Furthermore, it details relevant experimental protocols and explores the potential applications of this compound and its derivatives, particularly within the realm of drug development.

Physical and Chemical Properties

Deuteration, the replacement of one or more hydrogen atoms with its heavier isotope deuterium, subtly alters the physical and chemical properties of a molecule. While comprehensive experimental data for deuterated 2-Methyl-4-nitroaniline is scarce, the properties of the non-deuterated form provide a crucial baseline. The primary changes upon deuteration include an increase in molecular weight and potential minor shifts in melting point, boiling point, and spectroscopic signatures due to the stronger carbon-deuterium bond and altered vibrational frequencies.

Tabulated Physical Properties of 2-Methyl-4-nitroaniline

The following table summarizes the key physical properties of non-deuterated 2-Methyl-4-nitroaniline.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | Yellow needles or mustard yellow powder | [1][3] |

| Melting Point | 130-133.5 °C | [2][4][5] |

| Boiling Point | 341.0 ± 22.0 °C at 760 mmHg (estimate) | [4] |

| Density | 1.1586 g/cm³ at 284 °F | [1][4] |

| Water Solubility | < 0.1 g/100 mL at 22 °C | [4][5] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | [5] |

| Flash Point | 157.2 °C | [4] |

| pKa | 0.92 ± 0.10 (Predicted) | [5] |

Tabulated Chemical Identifiers of 2-Methyl-4-nitroaniline

| Identifier | Value | Reference |

| IUPAC Name | 2-methyl-4-nitroaniline | [1] |

| CAS Number | 99-52-5 | [1][2] |

| InChI | 1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3 | [1][2] |

| InChIKey | XTTIQGSLJBWVIV-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])N | [1] |

Experimental Protocols

The synthesis and analysis of deuterated 2-Methyl-4-nitroaniline would likely follow protocols similar to its non-deuterated counterpart, with the introduction of deuterated reagents at appropriate steps.

Synthesis of 2-Methyl-4-nitroaniline

The traditional synthesis involves a multi-step process starting from o-toluidine.[6][7] This method typically involves the protection of the amino group, followed by nitration and subsequent deprotection.[6]

Step 1: Acylation (Protection of the Amino Group)

-

Reactants: o-Toluidine, Acetic Anhydride.

-

Procedure: o-Toluidine is reacted with acetic anhydride to form N-acetyl-o-toluidine. This step is crucial to direct the subsequent nitration to the para position relative to the methyl group and to prevent oxidation of the amino group.[6]

Step 2: Nitration

-

Reactants: N-acetyl-o-toluidine, Nitrating mixture (e.g., Nitric Acid and Sulfuric Acid).

-

Procedure: The protected intermediate is carefully nitrated. The acetyl group directs the nitro group primarily to the para position.[6]

Step 3: Hydrolysis (Deprotection)

-

Reactants: N-acetyl-2-methyl-4-nitroaniline, Acid or Base.

-

Procedure: The acetyl group is removed by hydrolysis to yield 2-Methyl-4-nitroaniline.[6][7]

An alternative reported synthesis involves the use of N-benzenesulfonyl-o-toluidine, which is nitrated and then hydrolyzed to yield the final product.[6][8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a fundamental technique for structure elucidation. For 2-Methyl-4-nitroaniline, the proton spectrum in DMSO-d₆ shows characteristic shifts for the aromatic protons, the amino protons, and the methyl protons.[9] In a deuterated analogue, the corresponding proton signals would be absent, confirming the position of deuterium incorporation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For deuterated 2-Methyl-4-nitroaniline, the molecular ion peak would be shifted by the number of incorporated deuterium atoms. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique to study protein conformation and dynamics, where the exchange of amide protons with deuterium is monitored.[10][11] Similar principles can be applied to small molecules to probe labile protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of functional groups. In deuterated compounds, the stretching frequencies of bonds involving deuterium (e.g., C-D, N-D) will be at lower wavenumbers compared to their C-H and N-H counterparts due to the heavier mass of deuterium. This shift can be used to study the dynamics of functional groups.[6]

Role in Drug Development and Research

Nitroaniline derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals.[12][13][14] The functional groups of 2-Methyl-4-nitroaniline—the amino, nitro, and methyl groups on an aromatic ring—provide a versatile scaffold for chemical modification.

-

Building Block for Active Pharmaceutical Ingredients (APIs): The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the nitro group can be reduced to an amino group, opening up further synthetic pathways.[13] These transformations are fundamental in constructing the complex molecular architectures of many drug candidates.[13]

-

Mechanistic Studies: Deuterated analogues are crucial for elucidating reaction mechanisms and studying metabolic pathways.[6] The kinetic isotope effect (the change in reaction rate upon isotopic substitution) can provide insights into the rate-determining steps of a chemical transformation.[6]

-

Probes for Biological Systems: The specific properties of deuterated compounds can be exploited in the design of molecular probes or imaging agents for diagnostic purposes.[13]

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 2-Methyl-4-nitroaniline.

Analytical Workflow

Caption: Workflow for the analysis of deuterated 2-Methyl-4-nitroaniline.

References

- 1. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-nitroaniline 97 99-52-5 [sigmaaldrich.com]

- 3. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]

- 4. Buy 2-Methyl-4-nitroaniline Pharmacy Grade from JOXBIO - ECHEMI [echemi.com]

- 5. 2-Methyl-4-nitroaniline CAS#: 99-52-5 [m.chemicalbook.com]

- 6. 2-Methyl-4-nitroaniline | 99-52-5 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR [m.chemicalbook.com]

- 10. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-4-nitroaniline-d3 (CAS number 1246815-44-0)

This technical guide provides a comprehensive overview of this compound, a deuterated stable isotope-labeled compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as an internal standard for quantitative analysis.

Core Compound Properties

This compound is the deuterated analog of 2-Methyl-4-nitroaniline (CAS 99-52-5). Stable isotope labeling with deuterium (d3) provides a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex matrices.

| Property | Value | Source |

| CAS Number | 1246815-44-0 | [1][2][3][4] |

| Molecular Formula | C₇H₅D₃N₂O₂ | [2][4][5] |

| Molecular Weight | 155.17 g/mol | [2][4][5] |

| Accurate Mass | 155.0774 | [4] |

| Synonyms | 2-Methyl-4-nitro-benzenamine-d3, 4-Nitro-o-toluidine-d3, 1-Amino-2-methyl-4-nitrobenzene-d3, 2-Amino-1-methyl-5-nitrobenzene-d3, 2-Amino-5-nitrotoluene-d3, 2-Methyl-4-nitrobenzenamine-d3, 2-Methyl-4-nitrophenylamine-d3, Fast Red RL Base-d3 | [2][3] |

| Physical Form | Neat (solid) | [2][4] |

| Storage Temperature | +4°C | [4] |

| Shipping Temperature | Room Temperature | [4] |

| Country of Origin | CANADA | [4] |

| Unlabeled CAS Number | 99-52-5 | [4][6] |

Properties of the Unlabeled Analog (2-Methyl-4-nitroaniline)

The physical and chemical properties of the unlabeled 2-Methyl-4-nitroaniline provide a useful reference for its deuterated form.

| Property | Value | Source |

| Appearance | Yellow needles or mustard yellow powder | [7] |

| Melting Point | 130-132 °C | [8][9] |

| Solubility | Less than 1 mg/mL at 72 °F | [7] |

| Density | 1.1586 at 284 °F | [7] |

| Flash Point | 157.3 °C (closed cup) | [8] |

Applications

The primary application of this compound is as an internal standard in analytical testing, particularly in chromatography and mass spectrometry techniques such as LC-MS or GC-MS. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantitative assays.

The unlabeled compound, 2-Methyl-4-nitroaniline, is a red azoic dye.[2][3] It is also used as a starting reagent in the synthesis of other chemical compounds, in the preparation of in-plane aligned nanofibers, and for depositing polycrystalline thin films on various substrates.[8][9] Given its role as an intermediate in dye manufacturing, it is a crucial component in producing vibrant and stable azo dyes for the textile industry.[10]

Experimental Protocols

A general experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS assay is outlined below.

Objective: To accurately quantify the concentration of 2-Methyl-4-nitroaniline in a biological matrix (e.g., plasma or urine).

Materials:

-

2-Methyl-4-nitroaniline (analyte)

-

This compound (internal standard)

-

LC-MS/MS system

-

Appropriate LC column

-

Mobile phases (e.g., acetonitrile, water with formic acid)

-

Biological matrix (e.g., plasma, urine)

-

Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile or methanol, solid-phase extraction cartridges)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte (2-Methyl-4-nitroaniline) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

From the analyte stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed volume of the internal standard working solution.

-

Perform sample clean-up to remove interfering substances. This can be achieved by:

-

Protein Precipitation: Add a volume of cold acetonitrile (e.g., 300 µL), vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.

-

-

Evaporate the solvent from the cleaned-up sample and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte from other matrix components.

-

Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This involves selecting the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Analyte MRM transition: e.g., m/z 153.1 -> [product ion]

-

Internal Standard MRM transition: e.g., m/z 156.1 -> [product ion]

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: General workflow for quantitative analysis using an internal standard.

Note on Signaling Pathways: As this compound is primarily a tool for analytical chemistry (an internal standard for a dye intermediate), there is no information available in the public domain linking it to any biological signaling pathways. Its use in drug development would be in the context of bioanalytical assays to quantify a structurally related drug candidate, rather than having a direct pharmacological effect itself.

References

- 1. aablocks.com [aablocks.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. International Laboratory USA [intlab.org]

- 6. scbt.com [scbt.com]

- 7. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-メチル-4-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Methyl-4-nitroaniline | 99-52-5 | Benchchem [benchchem.com]

Spectroscopic Data for 2-Methyl-4-nitroaniline-d3: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-nitroaniline-d3 (2M4N-d3), a deuterated analogue of 2-Methyl-4-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for analytical and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of 2-Methyl-4-nitroaniline, where the three hydrogen atoms of the methyl group have been replaced by deuterium. This isotopic substitution is a powerful tool in various analytical techniques, including mass spectrometry and nuclear magnetic resonance, for use as an internal standard in quantitative analysis, for elucidating metabolic pathways, and for assigning spectral peaks. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. The data for the non-deuterated analogue is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration of the methyl group leads to the disappearance of the corresponding proton signal in the ¹H NMR spectrum. The ¹³C NMR spectrum is largely unaffected, although the signal for the deuterated carbon (CD₃) will be a multiplet due to C-D coupling and may have a slightly different chemical shift.

¹H NMR (Proton NMR) Data

| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2-Methyl-4-nitroaniline | ~7.9 (d) | Doublet | 1H | Ar-H |

| ~7.8 (dd) | Doublet of doublets | 1H | Ar-H | |

| ~6.7 (d) | Doublet | 1H | Ar-H | |

| ~4.5 (br s) | Broad singlet | 2H | -NH₂ | |

| ~2.1-2.3 | Singlet | 3H | -CH₃ | |

| This compound | ~7.9 (d) | Doublet | 1H | Ar-H |

| ~7.8 (dd) | Doublet of doublets | 1H | Ar-H | |

| ~6.7 (d) | Doublet | 1H | Ar-H | |

| ~4.5 (br s) | Broad singlet | 2H | -NH₂ | |

| Signal Absent | - | - | -CD₃ |

¹³C NMR (Carbon-13 NMR) Data

| Compound | Chemical Shift (ppm) | Assignment |

| 2-Methyl-4-nitroaniline | ~148 | Ar-C (C-NH₂) |

| ~138 | Ar-C (C-NO₂) | |

| ~126 | Ar-CH | |

| ~125 | Ar-CH | |

| ~120 | Ar-C (C-CH₃) | |

| ~118 | Ar-CH | |

| ~17 | -CH₃ | |

| This compound | ~148 | Ar-C (C-NH₂) ** |

| ~138 | Ar-C (C-NO₂) | |

| ~126 | Ar-CH | |

| ~125 | Ar-CH | |

| ~120 | Ar-C (C-CD₃) ** | |

| ~118 | Ar-CH | |

| ~17 (multiplet) | -CD₃ |

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon deuteration of the methyl group is the appearance of C-D stretching vibrations at a lower wavenumber (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).[1]

| Vibrational Mode | 2-Methyl-4-nitroaniline (cm⁻¹) | This compound (cm⁻¹) |

| N-H Stretching | 3400-3500 | 3400-3500 |

| Aromatic C-H Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretching | 2850-2960 | Absent |

| C-D Stretching | Absent | ~2100-2200 |

| N-O Asymmetric Stretching | 1490-1530 | 1490-1530 |

| N-O Symmetric Stretching | 1330-1370 | 1330-1370 |

Mass Spectrometry (MS)

The molecular weight of this compound is 155.17 g/mol , which is three mass units higher than the non-deuterated compound (152.15 g/mol ) due to the three deuterium atoms. This mass shift is readily observable in the mass spectrum.

| Ion | 2-Methyl-4-nitroaniline (m/z) | This compound (m/z) |

| [M]⁺ | 152 | 155 |

| [M-NO₂]⁺ | 106 | 109 |

| [M-CH₃]⁺ | 137 | 137 |

| [M-CD₃]⁺ | - | 137 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation : A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound. Electron Ionization (EI) is a common ionization technique for this type of molecule.

-

Sample Introduction :

-

GC-MS : Dissolve the sample in a volatile organic solvent and inject it into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

Direct Infusion : Dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.

-

-

Acquisition :

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).

-

For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Processing : The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Isotopic Labeling of 2-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 2-Methyl-4-nitroaniline, a compound of interest in various research and development fields. This document details synthetic strategies for introducing stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the molecular structure. It also includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers in their study design and execution.

Introduction

2-Methyl-4-nitroaniline (MNA) is a key intermediate in the synthesis of azo dyes and pigments.[1] In the realm of biomedical research, its derivatives and metabolites are of interest for toxicological and drug metabolism studies. Isotopic labeling of MNA provides a powerful tool to trace its metabolic fate, elucidate reaction mechanisms, and serve as an internal standard for quantitative analysis.[2][3] This guide will explore the primary methods for introducing isotopic labels into the MNA scaffold, focusing on practical applications for researchers.

Synthetic Strategies for Isotopic Labeling

The isotopic labeling of 2-Methyl-4-nitroaniline can be achieved through two primary strategies:

-

Labeling of a precursor molecule followed by the synthesis of the final compound. This is the most common and generally most efficient method for introducing isotopes at specific positions.

-

Direct isotopic exchange on the final 2-Methyl-4-nitroaniline molecule. This is typically used for deuterium labeling through hydrogen-deuterium exchange reactions.

The traditional synthesis of 2-Methyl-4-nitroaniline serves as the foundation for these labeling strategies. This process involves a three-step sequence starting from o-toluidine:

-

Acylation of the amino group to protect it during the subsequent nitration step.

-

Nitration of the aromatic ring.

-

Hydrolysis to remove the acyl protecting group and yield the final product.[4]

Deuterium (²H) Labeling

Deuterium labeling is valuable for mechanistic studies, particularly for investigating kinetic isotope effects and for use in metabolic studies where it can alter metabolic rates.[5]

Experimental Protocol: Deuterium Labeling via H/D Exchange

A common method for introducing deuterium is through acid-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic ring.

-

Dissolution: Dissolve 2-Methyl-4-nitroaniline in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD).

-

Heating: Heat the mixture to facilitate the exchange of aromatic protons with deuterium from the solvent. The temperature and reaction time will influence the degree of deuteration.

-

Quenching and Extraction: Carefully quench the reaction with D₂O ice and neutralize with a base like sodium carbonate. Extract the deuterated product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the product using column chromatography or recrystallization.

-

Analysis: Confirm the level and position of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.

Carbon-13 (¹³C) Labeling

¹³C labeling is essential for nuclear magnetic resonance (NMR) based structural and metabolic studies, as well as for use as an internal standard in mass spectrometry.[6] The most effective strategy is to begin with a ¹³C-labeled precursor, typically ¹³C-labeled o-toluidine.

Experimental Protocol: Synthesis of [¹³C₆]-2-Methyl-4-nitroaniline

This protocol assumes the availability of [¹³C₆]-o-toluidine.

-

Acetylation of [¹³C₆]-o-toluidine:

-

In a round-bottom flask, dissolve [¹³C₆]-o-toluidine in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring.

-

Heat the reaction mixture under reflux for 2-3 hours.

-

Cool the mixture and pour it into ice-cold water to precipitate the N-acetyl-[¹³C₆]-o-toluidine.

-

Filter, wash with cold water, and dry the product.

-

-

Nitration of N-acetyl-[¹³C₆]-o-toluidine:

-

Carefully add the dried N-acetyl-[¹³C₆]-o-toluidine to concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

-

Stir the mixture for 1-2 hours at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with cold water to remove residual acid, and dry.

-

-

Hydrolysis of N-acetyl-[¹³C₆]-2-methyl-4-nitroaniline:

-

Suspend the nitrated intermediate in an aqueous solution of sulfuric acid (e.g., 70%).

-

Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the [¹³C₆]-2-Methyl-4-nitroaniline.

-

Filter, wash with water, and purify by recrystallization.

-

Nitrogen-15 (¹⁵N) Labeling

¹⁵N labeling is particularly useful for NMR studies of nitrogen-containing compounds and for tracing the metabolic fate of the amino and nitro groups. Labeling can be achieved by using ¹⁵N-labeled o-toluidine or a ¹⁵N-labeled nitrating agent.

Experimental Protocol: Synthesis of [¹⁵N]-Amino-2-Methyl-4-nitroaniline

This protocol utilizes [¹⁵N]-o-toluidine as the starting material.

-

Acetylation of [¹⁵N]-o-toluidine: Follow the same procedure as for the ¹³C-labeling, starting with [¹⁵N]-o-toluidine.

-

Nitration of N-acetyl-[¹⁵N]-o-toluidine: Follow the same nitration procedure as described for the ¹³C-labeled intermediate.

-

Hydrolysis of N-acetyl-[¹⁵N]-2-methyl-4-nitroaniline: Follow the same hydrolysis procedure to obtain the final [¹⁵N]-amino labeled product.

Experimental Protocol: Synthesis of [¹⁵N]-Nitro-2-Methyl-4-nitroaniline

This protocol uses a ¹⁵N-labeled nitrating agent.

-

Acetylation of o-toluidine: Prepare N-acetyl-o-toluidine from unlabeled o-toluidine as described previously.

-

Nitration with a ¹⁵N source:

-

Dissolve the N-acetyl-o-toluidine in concentrated sulfuric acid at low temperature.

-

Use a ¹⁵N-labeled nitrating agent, such as potassium [¹⁵N]nitrate (K¹⁵NO₃) or [¹⁵N]nitric acid (H¹⁵NO₃), in the nitrating mixture.

-

Perform the reaction and work-up as in the standard nitration procedure.

-

-

Hydrolysis: Hydrolyze the resulting N-acetyl-2-methyl-4-[¹⁵N]nitroaniline to yield the final product.

Quantitative Data

The efficiency of isotopic labeling is a critical parameter. The following tables summarize typical yields and isotopic enrichment levels that can be expected for the synthesis of labeled 2-Methyl-4-nitroaniline, based on data for analogous reactions.

| Isotope | Labeling Strategy | Starting Material | Intermediate Product | Final Product Yield (approx.) | Isotopic Enrichment (approx.) |

| ²H | H/D Exchange | 2-Methyl-4-nitroaniline | - | >90% | >95% |

| ¹³C | Precursor Synthesis | [¹³C₆]-o-toluidine | N-acetyl-[¹³C₆]-o-toluidine | 60-70% (overall) | >98% |

| ¹⁵N | Precursor Synthesis | [¹⁵N]-o-toluidine | N-acetyl-[¹⁵N]-o-toluidine | 65-75% (overall) | >98% |

| ¹⁵N | Labeled Reagent | N-acetyl-o-toluidine | N-acetyl-2-methyl-4-[¹⁵N]nitroaniline | 70-80% (overall) | >98% |

Note: Yields and enrichment are highly dependent on specific reaction conditions and the purity of the labeled starting materials.

Analytical Characterization

The successful incorporation of isotopes and the purity of the final product must be confirmed by appropriate analytical techniques.

-

Mass Spectrometry (MS): Provides definitive evidence of isotopic incorporation by showing the expected mass shift in the molecular ion peak. High-resolution mass spectrometry can confirm the elemental composition.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the overall structure and can indicate the positions of deuterium incorporation by the disappearance or reduction of proton signals.

-

¹³C NMR: Directly observes the ¹³C-labeled positions.

-

¹⁵N NMR: Directly observes the ¹⁵N-labeled positions.

-

Signaling Pathways and Experimental Workflows

Isotopically labeled 2-Methyl-4-nitroaniline is a valuable tool for studying its interaction with biological systems. One potential area of investigation is its effect on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, as studies have suggested a possible link between 2-Methyl-4-nitroaniline and hepatotoxicity through this pathway.

Caption: Potential interaction of 2-Methyl-4-nitroaniline with the PPARγ signaling pathway.

The metabolic fate of 2-Methyl-4-nitroaniline can be traced using isotopically labeled versions of the molecule. The expected metabolic pathway involves several key transformations.

Caption: Proposed metabolic pathway of 2-Methyl-4-nitroaniline.

An experimental workflow for a typical drug metabolism study using isotopically labeled 2-Methyl-4-nitroaniline would involve several key steps.

Caption: Workflow for a drug metabolism study using isotopically labeled compounds.

Conclusion

The isotopic labeling of 2-Methyl-4-nitroaniline with deuterium, carbon-13, and nitrogen-15 provides indispensable tools for advanced research in drug metabolism, toxicology, and mechanistic chemistry. By leveraging labeled precursors and established synthetic routes, researchers can efficiently produce these valuable tracer compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the design and implementation of studies utilizing isotopically labeled 2-Methyl-4-nitroaniline, ultimately contributing to a deeper understanding of its biological interactions and chemical properties.

References

- 1. prepchem.com [prepchem.com]

- 2. cusabio.com [cusabio.com]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]

- 6. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Methyl-4-nitroaniline-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methyl-4-nitroaniline-d3, a deuterated analogue of the dye intermediate 2-Methyl-4-nitroaniline. Given the limited direct experimental data on the deuterated form, this guide synthesizes information from its non-deuterated counterpart and related nitroaniline compounds to provide a robust predictive assessment. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter a molecule's metabolic fate and stability, making such analysis crucial for research and development.[1][2][3]

Core Physicochemical Properties

The introduction of deuterium atoms is not expected to significantly alter the fundamental physicochemical properties such as solubility and melting point compared to the parent compound. The primary impact of deuteration is often seen in the kinetic isotope effect, which can lead to enhanced metabolic stability.[2][3] The data presented below for 2-Methyl-4-nitroaniline serves as a strong proxy for the d3 analogue.

Table 1: Physical and Chemical Properties of 2-Methyl-4-nitroaniline

| Property | Value | Source |

| Appearance | Yellow needles or mustard yellow powder | [4] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [5] |

| Melting Point | 130-132 °C (266-270 °F) | [6][7][8] |

| Water Solubility | < 1 mg/mL at 22 °C (72 °F) | [4][9] |

| pKa | 0.92 ± 0.10 (Predicted) | [6] |

Solubility Profile

The solubility of 2-Methyl-4-nitroaniline, and by extension its d3 analogue, is a critical parameter for its handling, formulation, and biological assessment.

Table 2: Solubility of 2-Methyl-4-nitroaniline in Various Solvents

| Solvent | Solubility | Reference |

| Water | < 1 mg/mL at 22 °C | [4][9] |

| Dichloromethane | Soluble | [6] |

| DMSO | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Methanol | Soluble | [6] |

| Ethanol | Slightly Soluble | [2] |

| Benzene | Slightly Soluble | [10] |

| Ether | Soluble | [10] |

| Acetone | Soluble | [2][10] |

The poor aqueous solubility is characteristic of many aromatic nitro compounds, attributed to the hydrophobic nature of the benzene ring.[11] Solubility in organic solvents is significantly higher, a key consideration for laboratory use and in synthetic chemistry.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the solubility of a compound is the shake-flask method.[10]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the solute is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Solubility Determination

Stability Profile

The stability of an active pharmaceutical ingredient (API) or research chemical is paramount for ensuring its quality, safety, and efficacy over time. Stability testing exposes the compound to various environmental factors to predict its shelf-life.[12][13]

Incompatibilities: 2-Methyl-4-nitroaniline is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[7]

Thermal Stability

Thermal stability studies are crucial for determining appropriate storage conditions.

Experimental Protocol: Thermal Stability Assessment (ICH Q1A(R2))

-

Sample Preparation: Aliquots of this compound are placed in suitable, sealed containers.

-

Storage Conditions: Samples are stored under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions like 40°C/75% RH).[14]

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[14]

-

Analysis: At each time point, the samples are analyzed for degradation products and any change in physical or chemical properties using a stability-indicating HPLC method.

Caption: Workflow for Thermal Stability Testing

Photostability

Photostability testing is essential to determine if the compound is sensitive to light.

Experimental Protocol: Photostability Assessment (ICH Q1B)

-

Sample Preparation: Samples of this compound are placed in clear containers. A control group is wrapped in aluminum foil to protect it from light.[15]

-

Light Exposure: The samples are exposed to a light source that provides both visible and UV radiation, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

-

Analysis: After exposure, the light-exposed samples are compared to the dark control to assess for any photodegradation. Analysis is typically performed by HPLC.

Caption: Workflow for Photostability Testing

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, studies on similar compounds provide insights. The aerobic degradation of N-Methyl-4-nitroaniline has been shown to proceed via N-demethylation to form 4-nitroaniline, followed by monooxygenation to 4-aminophenol, and subsequent oxidative deamination.[17] It is plausible that 2-Methyl-4-nitroaniline could undergo similar enzymatic transformations in biological systems. Under forced degradation conditions (e.g., strong acid/base, oxidation), hydrolysis of the amine or reduction of the nitro group are potential degradation routes.

Caption: Potential Aerobic Degradation Pathway

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily based on data from its non-deuterated analogue and established scientific principles. The provided experimental protocols offer a starting point for researchers to generate specific data for the deuterated compound. As with any deuterated molecule, while core physicochemical properties are expected to be similar to the parent compound, its metabolic stability may be enhanced, a critical factor for consideration in drug development and metabolism studies.

References

- 1. salamandra.net [salamandra.net]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. scribd.com [scribd.com]

- 5. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-4-nitroaniline CAS#: 99-52-5 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 2-Methyl-4-nitroaniline | 99-52-5 | Benchchem [benchchem.com]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. rwandafda.gov.rw [rwandafda.gov.rw]

- 14. ema.europa.eu [ema.europa.eu]

- 15. q1scientific.com [q1scientific.com]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

2-Methyl-4-nitroaniline-d3 molecular weight and formula

An In-depth Technical Guide to 2-Methyl-4-nitroaniline-d3: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of the deuterated compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their studies. This document also includes a comparative analysis with its non-deuterated counterpart, 2-Methyl-4-nitroaniline.

Quantitative Data Summary

The following table summarizes the key molecular properties of this compound and 2-Methyl-4-nitroaniline for straightforward comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C7H5D3N2O2[1][2][3] | 155.17[1][2][3] |

| 2-Methyl-4-nitroaniline | C7H8N2O2[4][5][6][7][8] | 152.15[4][5][6][7][9] |

Experimental Protocols

The determination of molecular weight and formula for isotopically labeled compounds such as this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The presence of three deuterium atoms results in a predictable mass shift compared to the unlabeled compound. The observed mass-to-charge ratio (m/z) in the mass spectrum allows for the confirmation of the elemental composition and, consequently, the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show a reduction in the integration of the signal corresponding to the methyl protons compared to the unlabeled compound, confirming the deuterium substitution at the methyl group.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would exhibit a signal corresponding to the deuterium nuclei, providing direct evidence of deuteration.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used to confirm the structure of the molecule. The carbon atom attached to the deuterated methyl group may show a characteristic triplet splitting pattern due to coupling with the deuterium atoms.

Logical Relationship Diagram

The following diagram illustrates the relationship between 2-Methyl-4-nitroaniline and its deuterated form, highlighting the isotopic substitution.

References

- 1. scbt.com [scbt.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. 2-Methyl-4-Nitroaniline | 99-52-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]

- 7. 2-甲基-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Methyl-4-nitroaniline | SIELC Technologies [sielc.com]

- 9. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-4-nitroaniline-d3 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, properties, and potential applications of 2-Methyl-4-nitroaniline-d3, a deuterated analog of 2-Methyl-4-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who may utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Introduction

This compound is a stable isotope-labeled version of 2-Methyl-4-nitroaniline, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to its unlabeled counterpart. This characteristic makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample processing.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the known commercial sources for this compound. Please note that pricing and detailed purity information are often not publicly available and typically require logging into the supplier's website or requesting a quote.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Available Pack Sizes | Purity Information |

| LGC Standards | TRC-M323547 | 1246815-44-0 | C₇H₅D₃N₂O₂ | 155.17 | 1 mg, 10 mg[1] | Certificate of Analysis available[1] |

| Santa Cruz Biotechnology | Not specified | 99-52-5 (unlabeled) | C₇H₅D₃N₂O₂ | 155.17 | Not specified | Refer to Certificate of Analysis for lot-specific data[2] |

Note: Researchers are advised to contact the suppliers directly to obtain the most current pricing, availability, and detailed certificates of analysis which should include chemical and isotopic purity.

Physicochemical Properties

The key physicochemical properties of this compound are listed below. These are based on the properties of the unlabeled compound, as the deuteration is not expected to significantly alter them, with the exception of molecular weight.

| Property | Value |

| Appearance | Yellow to orange crystalline powder |

| Molecular Weight | 155.17 g/mol |

| Unlabeled Molecular Weight | 152.15 g/mol |

| Unlabeled CAS Number | 99-52-5 |

Experimental Protocols

Objective: To quantify the concentration of 2-Methyl-4-nitroaniline in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:

-

2-Methyl-4-nitroaniline (analyte) standard

-

This compound (internal standard, IS)

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 2-Methyl-4-nitroaniline in acetonitrile.

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the 2-Methyl-4-nitroaniline stock solution with the biological matrix to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in acetonitrile).

-

Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

2-Methyl-4-nitroaniline: Q1 m/z 153.1 -> Q3 m/z [fragment ion]

-

This compound: Q1 m/z 156.1 -> Q3 m/z [corresponding fragment ion]

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the quantitative analysis.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroaniline-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methyl-4-nitroaniline in environmental samples. The use of its deuterated analog, 2-Methyl-4-nitroaniline-d3, as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocols outlined below are representative methods for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards for quantification. In this case, this compound, which contains three deuterium atoms in the methyl group, serves as the internal standard for the analysis of 2-Methyl-4-nitroaniline. Since the deuterated standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation in the mass spectrometer. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation and analysis can be accurately accounted for, leading to more reliable and reproducible results.

Experimental Protocols

Sample Preparation: Extraction of 2-Methyl-4-nitroaniline from Water and Soil Samples

This protocol is a representative method based on general principles of environmental sample extraction for semi-volatile organic compounds.

For Water Samples (based on Liquid-Liquid Extraction - LLE):

-

Sample Collection: Collect 1 L of water sample in a clean glass bottle.

-

Spiking: Add a known amount of this compound solution (in a water-miscible solvent like methanol) to the water sample to achieve a final concentration of, for example, 10 µg/L.

-

pH Adjustment: Adjust the pH of the water sample to >11 using 5N NaOH.

-

Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane, and shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

-

Solvent Collection: Drain the dichloromethane (bottom layer) into a flask.

-

Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of dichloromethane. Combine the three extracts.

-

Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Solvent Exchange: Exchange the solvent to hexane for GC-MS analysis or a mobile phase compatible solvent for LC-MS/MS analysis. Adjust the final volume to 1 mL.

For Soil/Sediment Samples (based on Ultrasonic Extraction):

-

Sample Preparation: Homogenize the soil sample and weigh 30 g (wet weight) into a beaker.

-

Spiking: Add a known amount of this compound solution to the soil sample.

-

Extraction: Add 100 mL of a 1:1 mixture of acetone and dichloromethane. Place the beaker in an ultrasonic bath and extract for 15 minutes.

-

Decanting: Carefully decant the solvent into a flask.

-

Repeat Extraction: Repeat the extraction two more times with fresh solvent.

-

Drying and Concentration: Combine the extracts, dry with anhydrous sodium sulfate, and concentrate to 1 mL as described for water samples.

-

Cleanup (if necessary): If the extract is highly colored or contains significant interferences, a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge may be necessary.

Analytical Methodology: GC-MS Analysis

This protocol is a representative method and would require optimization for specific instrumentation.

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Table 1: GC-MS SIM Parameters for 2-Methyl-4-nitroaniline and its Deuterated Standard

| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Methyl-4-nitroaniline | 152 | 106 | 77 |

| This compound | 155 | 109 | 80 |

Note: The mass spectrum of 2-Methyl-4-nitroaniline shows prominent ions at m/z 152 (molecular ion), 106, and 77[1]. The ions for the d3-labeled standard are shifted by 3 mass units.

Analytical Methodology: LC-MS/MS Analysis

This is a proposed protocol and the MRM transitions would require experimental optimization.

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Table 2: Proposed LC-MS/MS MRM Transitions for 2-Methyl-4-nitroaniline and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |

| 2-Methyl-4-nitroaniline | 153.1 | 107.1 | 81.1 |

| This compound | 156.1 | 110.1 | 84.1 |

Note: These transitions are proposed based on the protonated molecule [M+H]+ and common fragmentation pathways of similar compounds. These would need to be confirmed and optimized for collision energy on the specific instrument used.

Quantitative Data

The following tables present example data for method performance. These values are illustrative and would be specific to the matrix, instrumentation, and validation study.

Table 3: Example Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Analyte | Matrix | Analytical Method | MDL (µg/L or µg/kg) | LOQ (µg/L or µg/kg) |

| 2-Methyl-4-nitroaniline | Water | GC-MS | 0.1 | 0.3 |

| 2-Methyl-4-nitroaniline | Soil | GC-MS | 1.0 | 3.0 |

| 2-Methyl-4-nitroaniline | Water | LC-MS/MS | 0.05 | 0.15 |

| 2-Methyl-4-nitroaniline | Soil | LC-MS/MS | 0.5 | 1.5 |

Table 4: Example Recovery and Precision Data

| Matrix | Spiking Level | Analytical Method | Average Recovery (%) of 2-Methyl-4-nitroaniline | Relative Standard Deviation (RSD, %) |

| Water | 1 µg/L | GC-MS | 95 | 8 |

| Water | 10 µg/L | GC-MS | 98 | 6 |

| Soil | 10 µg/kg | GC-MS | 88 | 12 |

| Soil | 100 µg/kg | GC-MS | 92 | 9 |

| Water | 0.5 µg/L | LC-MS/MS | 102 | 7 |

| Water | 5 µg/L | LC-MS/MS | 99 | 5 |

| Soil | 5 µg/kg | LC-MS/MS | 91 | 11 |

| Soil | 50 µg/kg | LC-MS/MS | 94 | 8 |

Visualizations

Caption: General workflow for the analysis of 2-Methyl-4-nitroaniline.

References

Application Note: High-Throughput Quantification of 2-Methyl-4-nitroaniline in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-nitroaniline is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients such as Tolvaptan.[1] Its potential presence as a metabolite, process-related impurity, or degradant necessitates the development of sensitive and robust analytical methods for its quantification in biological matrices. This application note describes a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of 2-Methyl-4-nitroaniline in human plasma. The method employs 2-Methyl-4-nitroaniline-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for variability in sample preparation and potential matrix effects.[2][3][4] The use of a SIL-IS is the preferred approach in quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, leading to similar behavior during extraction and co-elution during chromatography.[3][5]

Experimental Protocols

Materials and Reagents

-

Analytes: 2-Methyl-4-nitroaniline (Purity ≥99%), this compound (Purity ≥99%, Deuterated form)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

-

Other: 96-well deep well plates, polypropylene tubes

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Data Acquisition and Processing: MassLynx software with TargetLynx XS

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Methyl-4-nitroaniline and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 2-Methyl-4-nitroaniline stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) points.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs ranging from 0.1 to 100 ng/mL and QC samples at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.1 ng/mL

-

Low Quality Control (LQC): 0.3 ng/mL

-

Medium Quality Control (MQC): 10 ng/mL

-

High Quality Control (HQC): 80 ng/mL

-

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well deep well plate.

-

Add 200 µL of the IS working solution (100 ng/mL of this compound in acetonitrile).

-

Vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 10°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Inject 5 µL onto the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient Program:

-

0.0-0.5 min: 10% B

-

0.5-2.0 min: 10% to 90% B

-

2.0-2.5 min: 90% B

-

2.5-3.0 min: 90% to 10% B

-

3.0-4.0 min: 10% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Methyl-4-nitroaniline | 153.1 | 107.1 | 25 | 20 |

| This compound | 156.1 | 110.1 | 25 | 20 |

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 0.1 - 100 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | >0.995 |

| Mean Accuracy (% Nominal) | 98.5% - 101.2% |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% Nominal) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% Nominal) (n=18) |

| LLOQ | 0.1 | 6.8 | 104.5 | 8.2 | 102.1 |

| LQC | 0.3 | 5.1 | 98.7 | 6.5 | 99.3 |

| MQC | 10 | 3.5 | 101.2 | 4.8 | 100.5 |

| HQC | 80 | 2.8 | 99.5 | 4.1 | 99.8 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| LQC | 0.3 | 92.5 | 93.1 | 0.95 | 0.99 |

| HQC | 80 | 94.1 | 93.8 | 0.97 | 1.01 |

Visualizations

Caption: Bioanalytical workflow for plasma sample analysis.

Caption: Principle of Stable Isotope Dilution Analysis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-4-nitroaniline using a Deuterated Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Methyl-4-nitroaniline in research samples. The method utilizes a stable isotope-labeled internal standard, 2-Methyl-4-nitroaniline-d3, to ensure high accuracy and precision. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of 2-Methyl-4-nitroaniline in various matrices.

Introduction

2-Methyl-4-nitroaniline is a chemical intermediate used in the synthesis of various dyes and pigments. Its detection and quantification are crucial for process monitoring, environmental analysis, and safety assessment. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the method of choice for trace-level analysis. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental

Materials and Reagents

-

2-Methyl-4-nitroaniline (purity ≥98%)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Standard Solution Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Methyl-4-nitroaniline and this compound in 10 mL of methanol, respectively.

Working Standard Solutions: Prepare serial dilutions of the 2-Methyl-4-nitroaniline stock solution in a 50:50 (v/v) acetonitrile/water mixture to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) acetonitrile/water mixture.

Sample Preparation Protocol

-

Spiking: To 1 mL of the sample matrix, add a known volume of the 2-Methyl-4-nitroaniline working standard solution (for calibration curve and quality control samples) and 10 µL of the 100 ng/mL IS working solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

Time (min) %B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Source Temperature: 500°C.

-

Ion Spray Voltage: 5500 V.

-

Curtain Gas: 30 psi.

-

Collision Gas: 9 psi.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 2-Methyl-4-nitroaniline | 153.1 | 107.1 | 25 | 150 |

| 77.1 | 40 | 150 | ||

| This compound | 156.1 | 110.1 | 25 | 150 |

| 80.1 | 40 | 150 |

Method Validation (Illustrative Data)

The method was validated for linearity, precision, accuracy, and sensitivity. The following data are representative of the expected performance of this method.

Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.995.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 5 | ≤ 10 | ≤ 10 | 90-110 | 90-110 |

| Medium | 50 | ≤ 10 | ≤ 10 | 95-105 | 95-105 |

| High | 400 | ≤ 10 | ≤ 10 | 95-105 | 95-105 |

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be approximately 0.3 ng/mL and 1 ng/mL, respectively.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Methyl-4-nitroaniline.

Caption: Logical relationship of MRM transitions in the triple quadrupole mass spectrometer.

Conclusion

This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of 2-Methyl-4-nitroaniline. The use of a deuterated internal standard ensures the accuracy and precision of the results. The detailed protocol for sample preparation, chromatography, and mass spectrometry can be readily implemented in research and drug development laboratories. The provided validation data demonstrates the robustness and sensitivity of the method, making it suitable for a wide range of applications.

Application Note: Quantitative Analysis of 2-Methyl-4-nitroaniline using Isotope Dilution Mass Spectrometry with 2-Methyl-4-nitroaniline-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract